molecular formula C19H31N3O3 B6966861 3,5-dimethoxy-4-methyl-N-[3-(4-methyl-1,4-diazepan-1-yl)propyl]benzamide

3,5-dimethoxy-4-methyl-N-[3-(4-methyl-1,4-diazepan-1-yl)propyl]benzamide

Cat. No.: B6966861
M. Wt: 349.5 g/mol
InChI Key: BNRBQKSSSMNUPR-UHFFFAOYSA-N
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Description

3,5-Dimethoxy-4-methyl-N-[3-(4-methyl-1,4-diazepan-1-yl)propyl]benzamide is a synthetic organic compound characterized by its complex structure, which includes a benzamide core substituted with methoxy and methyl groups, and a diazepane ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethoxy-4-methyl-N-[3-(4-methyl-1,4-diazepan-1-yl)propyl]benzamide typically involves multiple steps:

  • Formation of the Benzamide Core: : The initial step involves the synthesis of the benzamide core. This can be achieved by reacting 3,5-dimethoxy-4-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the benzamide.

  • Introduction of the Diazepane Ring: : The next step involves the introduction of the diazepane ring. This can be done by reacting the benzamide with 1,4-diazepane in the presence of a suitable base, such as triethylamine, under reflux conditions.

  • Final Coupling: : The final step involves coupling the diazepane-substituted benzamide with a propyl chain. This can be achieved using a suitable alkylating agent, such as 1-bromo-3-chloropropane, under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups. Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: : Reduction reactions can occur at the amide bond, converting it to an amine. Common reducing agents include lithium aluminum hydride and sodium borohydride.

  • Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the diazepane ring. Common reagents include alkyl halides and nucleophiles such as amines and thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes from methoxy groups.

    Reduction: Formation of primary or secondary amines from the amide bond.

    Substitution: Formation of substituted diazepane derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3,5-dimethoxy-4-methyl-N-[3-(4-methyl-1,4-diazepan-1-yl)propyl]benzamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its structure suggests it may interact with proteins and nucleic acids, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects. Its ability to interact with biological targets suggests it may have applications in the treatment of various diseases, including neurological disorders and cancer.

Industry

In industry, the compound is used in the development of new materials and chemicals. Its unique properties make it suitable for use in the production of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of 3,5-dimethoxy-4-methyl-N-[3-(4-methyl-1,4-diazepan-1-yl)propyl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Molecular Targets and Pathways

    Enzymes: The compound may inhibit or activate specific enzymes, affecting metabolic pathways.

    Receptors: It may bind to receptors, modulating signal transduction pathways.

    Ion Channels: The compound may interact with ion channels, affecting cellular excitability and signaling.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethoxy-4-methylbenzamide: Lacks the diazepane ring, making it less complex and potentially less biologically active.

    N-[3-(4-Methyl-1,4-diazepan-1-yl)propyl]benzamide: Lacks the methoxy groups, which may affect its chemical reactivity and biological activity.

    4-Methyl-N-[3-(4-methyl-1,4-diazepan-1-yl)propyl]benzamide: Lacks the methoxy groups, similar to the previous compound.

Uniqueness

3,5-Dimethoxy-4-methyl-N-[3-(4-methyl-1,4-diazepan-1-yl)propyl]benzamide is unique due to the presence of both methoxy groups and the diazepane ring. This combination of functional groups provides a distinct set of chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

3,5-dimethoxy-4-methyl-N-[3-(4-methyl-1,4-diazepan-1-yl)propyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31N3O3/c1-15-17(24-3)13-16(14-18(15)25-4)19(23)20-7-5-9-22-10-6-8-21(2)11-12-22/h13-14H,5-12H2,1-4H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNRBQKSSSMNUPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1OC)C(=O)NCCCN2CCCN(CC2)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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